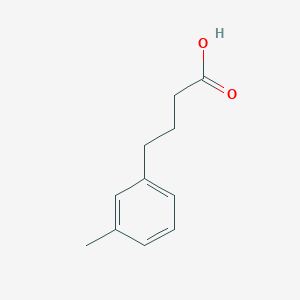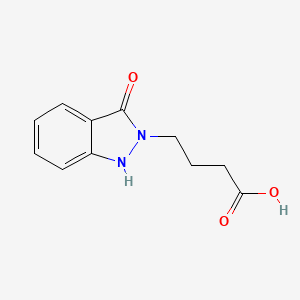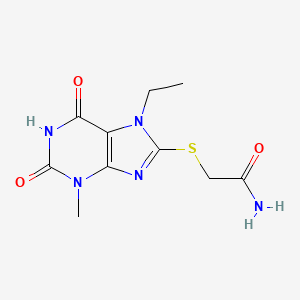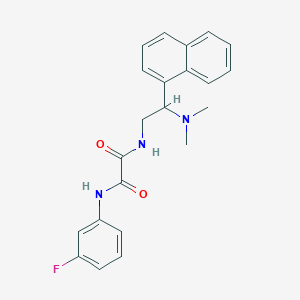
4-(3-Methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylphenyl)butanoic acid is an organic compound with the CAS Number: 22156-45-2 . It has a molecular weight of 178.23 and its IUPAC name is 4-(3-methylphenyl)butanoic acid .
Molecular Structure Analysis
The InChI code for 4-(3-Methylphenyl)butanoic acid is 1S/C11H14O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) . This indicates that the compound has 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
4-(3-Methylphenyl)butanoic acid is a solid . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties such as melting point, boiling point, solubility, etc.Applications De Recherche Scientifique
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(3-Methylphenyl)butanoic acid, has been utilized in demonstrating the optical gating of nanofluidic devices. This application involves the use of photolabile hydrophobic molecules that become hydrophilic upon UV irradiation, enabling permselective transport of ionic species in aqueous solutions through synthetic ion channels. This discovery holds potential in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis and Antimicrobial Activity
Certain derivatives of 4-(3-Methylphenyl)butanoic acid have been synthesized and exhibited significant antimicrobial and antifungal activities. This includes activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal effects on Candida tenuis and Aspergillus niger. Such developments are crucial in the field of pharmaceuticals and healthcare (Mickevičienė et al., 2015).
Molecular Docking and Vibrational Studies
The compound has been subjected to molecular docking and vibrational studies to understand its structural, electronic, and optical properties. These studies are essential for the development of nonlinear optical materials and for exploring its biological activities, particularly in inhibiting growth factors like Placenta growth factor (PIGF-1), which has implications in pharmacology (Vanasundari et al., 2018).
Synthesis of Intermediates for New Thymidylate Synthase Inhibitors
4-(3-Amino-2-carboxy phenyl) butanoic acid, another derivative, is a key intermediate in synthesizing new thymidylate synthase inhibitors. Its synthesis via a cost-effective method suitable for industrial-scale production highlights its potential in drug development (Yuan Guo-qing, 2013).
Detection of Staphylococcus aureus in Food
3-methyl-butanoic acid, a related compound, has been identified as a specific biomarker for Staphylococcus aureus in food products like pork and milk. Its production correlates with the growth of S. aureus, thus serving as a potential indicator for the presence of this pathogen in the food industry (Hu et al., 2020).
Safety and Hazards
While specific safety and hazard data for 4-(3-Methylphenyl)butanoic acid is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
4-(3-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWOPPIBUSNCLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)

![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2381841.png)

![1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2381845.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2381846.png)
![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)
![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2381850.png)